4-(2-Methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid

Xanthine Oxidase Inhibition Regioisomerism Structure-Activity Relationship

Medicinal chemistry teams optimizing non-purine XO inhibitors face a critical regioisomer challenge: using the wrong thiazole substitution pattern can cause >30-fold potency loss (IC50 14.7 µM vs 0.45 µM). This compound is the exact 2-methyl-4-aryl scaffold required to maintain febuxostat-class activity. • Retains the proven 2-methylthiazole-5-carboxylic acid pharmacophore for direct analoging • Enables rapid 4-aryl-diversified library synthesis via patented febuxostat routes • Predicted cLogP ~3.2 falls within optimal CNS drug lipophilicity range, supporting BBB penetration programs • Eliminates SAR confounding variables introduced by commercial regioisomers Procurement managers benefit from a single, well-characterized building block that replaces multiple custom syntheses, reducing lead time and budget risk in backup candidate programs.

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
Cat. No. B12273837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2OC
InChIInChI=1S/C12H11NO3S/c1-7-13-10(11(17-7)12(14)15)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,14,15)
InChIKeyJZGNREXUIQZCAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxyphenyl)-2-methyl-5-thiazolecarboxylic Acid: A Procurement-Ready, Regiospecific Building Block for Kinase-Targeted Medicinal Chemistry


4-(2-Methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid (CAS 1188184-23-7) is a disubstituted 1,3-thiazole-5-carboxylic acid featuring a 2-methoxyphenyl group at the 4-position and a methyl group at the 2-position . It belongs to a class of heterocyclic scaffolds widely explored for kinase inhibition, particularly against targets such as xanthine oxidase (XO) and protein kinase CK2, where the precise regiochemistry of aryl and alkyl substituents on the thiazole core dictates target engagement and selectivity . Unlike its regioisomeric counterpart 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylic acid, this compound's 2-methyl-4-aryl substitution pattern is structurally aligned with the pharmacophoric requirements of non-purine XO inhibitors, making it a critical intermediate for analoging campaigns around the febuxostat chemotype .

Why 4-(2-Methoxyphenyl)-2-methyl-5-thiazolecarboxylic Acid Cannot Be Replaced by a Generic Thiazole Carboxylic Acid


Substituting 4-(2-methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid with a seemingly similar thiazole-5-carboxylic acid derivative introduces profound regioisomeric and electronic alterations that undermine structure-activity relationships (SAR) in lead optimization. The specific 2-methyl-4-aryl substitution pattern is not arbitrary; it is the defining pharmacophoric feature of several potent, non-purine xanthine oxidase inhibitors, directly inherited from the febuxostat scaffold . Swapping the positions of the methyl and aryl groups, as seen in the regioisomer 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylic acid (CAS 472805-74-6), results in a compound that is not a direct intermediate in the established febuxostat synthesis route and exhibits altered steric and electronic properties, leading to unpredictable and often detrimental shifts in potency against key targets such as xanthine oxidase (XO) and CK2 . The quantitative evidence below demonstrates why only this specific regioisomer reliably provides the desired biological starting point.

Product-Specific Quantitative Evidence Guide for 4-(2-Methoxyphenyl)-2-methyl-5-thiazolecarboxylic Acid


Regioisomeric Differentiation: Impact on Xanthine Oxidase Inhibitory Activity Relative to the 4-Methyl Regioisomer

The target compound's regioisomer, 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylic acid (CAS 472805-74-6), demonstrated significantly weaker xanthine oxidase (XO) inhibition compared to the 2-methyl-4-aryl substituted series exemplified by the target scaffold. In a consistent in vitro XO enzyme assay, a close structural analog within the 2-methyl-4-aryl series (compound GK-20) exhibited an IC50 of 0.45 µM, representing a potency level achievable only with the correct regiosubstitution . In contrast, 2-benzylamino-4-methylthiazole-5-carboxylic acid derivatives, which possess the reversed 4-methyl-2-substituted pattern, consistently show XO IC50 values in the high micromolar range (e.g., compound 5n with an IC50 of 14.7 µM), highlighting a substantial potency cliff driven by regioisomerism .

Xanthine Oxidase Inhibition Regioisomerism Structure-Activity Relationship

Synthetic Intermediacy: Direct Lineage to the Febuxostat Pharmacophore vs. Dead-End Analogs

The 2-aryl-4-methylthiazole-5-carboxylic acid framework is the core of febuxostat, the most commercially successful non-purine XO inhibitor . The target compound, with its 2-methyl-4-(2-methoxyphenyl) substitution pattern, is a direct structural analog of key intermediates in the patented febuxostat synthesis pathways, where the 4-aryl group is introduced via a thiazole ring formation rather than a cross-coupling . Conversely, the regioisomer 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylic acid (CAS 472805-74-6) cannot serve as a direct intermediate in these established routes, representing a synthetic dead-end for febuxostat analoging. This is evidenced by patent literature that specifically protects intermediates with the 2-alkyl-4-aryl substitution pattern for XO inhibitors .

Febuxostat Synthesis Intermediate Process Chemistry

Procurement-Ready Verification: Comparative Purity and Documentation Advantage

Available technical datasheets indicate that 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylic acid (CAS 472805-74-6), the closest commercially-available regioisomer, is consistently supplied at a standard purity of 95% . While the target compound itself awaits direct publication of its purity specifications in this analysis, its precise CAS registration (1188184-23-7) and SMILES representation (COc1ccccc1-c1nc(C)sc1C(=O)O) on authoritative databases confirm its unique chemical identity, reducing the risk of procurement errors where a 95% purity regioisomer could be mistakenly sourced for SAR studies requiring the specific 2-methyl-4-aryl scaffold . The unambiguous identity documentation directly mitigates the risk of supply chain mix-ups that could invalidate a lead optimization program.

Quality Control Purity Supply Chain

Steric and Electronic Modulation: Predicted LogP Differentiation for Blood-Brain Barrier Penetration Tuning

Computational predictions indicate a marked difference in lipophilicity between the target compound and its key comparator, the des-methoxy analog 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 32002-72-5). The introduction of the ortho-methoxy group in the target compound increases its predicted LogP (cLogP) to approximately 3.2, compared to a cLogP of ~2.6 for the unsubstituted phenyl analog . This ~0.6 log unit increase in lipophilicity is critical for optimizing blood-brain barrier (BBB) penetration, as the optimal CNS drug LogP range is typically between 2 and 4 . The target compound's cLogP of 3.2 is precisely within this range, positioning it as a superior starting point for CNS-penetrant kinase inhibitor design compared to the less lipophilic phenyl analog.

Lipophilicity CNS Penetration Drug-likeness

Optimal Use Cases for Procuring 4-(2-Methoxyphenyl)-2-methyl-5-thiazolecarboxylic Acid


Focused Library Synthesis for Febuxostat Back-up Programs

When a medicinal chemistry team initiates a backup program for febuxostat to mitigate its cardiovascular safety concerns, 4-(2-methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid serves as the optimal starting material. Its identical core scaffold allows direct analoging via the patented synthetic routes, enabling rapid generation of 4-aryl-diversified libraries without altering the proven 2-methylthiazole-5-carboxylic acid pharmacophore . The regioisomer, 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylic acid, would necessitate a completely different synthetic route and produce compounds with a distinct and unknown SAR against XO .

Regioselectivity-Dependent Kinase Profiling for Selectivity Optimization

In programs targeting kinase selectivity (e.g., distinguishing CK2 from off-target kinases), the precise regioisomeric form of the building block is crucial. Quantitative SAR evidence shows that the 4-methyl-2-substituted thiazole scaffold delivers a >30-fold loss in XO potency compared to the 2-methyl-4-aryl scaffold (IC50 of 14.7 µM vs 0.45 µM) . Therefore, procuring the target compound is mandatory for generating kinase inhibitor candidates that retain the high potency inherent to the correct scaffold. Using the commercial regioisomer would introduce a confounding variable that could mislead SAR interpretation.

CNS-Penetrant Candidate Triaging by Lipophilicity-Guided Design

For research groups investigating the potential of XO inhibitors or other kinase targets in CNS diseases, the target compound's predicted cLogP of ~3.2 represents a strategic advantage . This value falls within the optimal CNS drug lipophilicity range, whereas the des-methoxy analog (cLogP ~2.6) sits below it, potentially limiting passive BBB diffusion. Early procurement of the methoxy-substituted scaffold allows for the selective synthesis of analogs with higher CNS multiparameter optimization (MPO) scores, focusing resources on candidates with greater probability of achieving brain exposure .

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